molecular formula C11H12FNO B7863398 3-Fluoro-4-isobutoxybenzonitrile

3-Fluoro-4-isobutoxybenzonitrile

Cat. No.: B7863398
M. Wt: 193.22 g/mol
InChI Key: YYXXPZMEAXCKLJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-isobutoxybenzonitrile is an organic compound characterized by a fluorine atom and an isobutoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isobutoxybenzonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluorobenzonitrile and isobutanol as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a strong base such as potassium tert-butoxide. The reaction mixture is heated to a specific temperature (usually around 80-100°C) to facilitate the substitution reaction.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-isobutoxybenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Fluoro-4-isobutoxybenzoic acid or 3-Fluoro-4-isobutoxybenzaldehyde.

  • Reduction: 3-Fluoro-4-isobutoxybenzylamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-isobutoxybenzonitrile has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-4-isobutoxybenzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Fluoro-4-isobutoxybenzonitrile is unique due to its specific structural features. Similar compounds include:

  • 3-Fluorobenzonitrile: Lacks the isobutoxy group.

  • 4-Isobutoxybenzonitrile: Lacks the fluorine atom.

  • 3-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of isobutoxy.

Properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXXPZMEAXCKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture solution prepared by suspending 41.1 mg of 3-fluoro-4-hydroxybenzonitrile, 33.4 mg of isobutyl bromide and 62.2 mg of potassium carbonate in 1 mL of dimethylformamide was heated at 110° C. for 5 hours under a nitrogen atmosphere. After the addition of water to the reaction mixture solution, extraction was performed using ethyl acetate. The organic layer was washed with saline, followed by drying and concentrating under reduced pressure to obtain a crude product of 3-fluoro-4-(2-methylpropoxy)benzonitrile. (2) A reaction mixture prepared by adding 15.7 mg of sodium hydride and 24.5 mg of imidazole to the crude product of 3-fluoro-4-(2-methylpropoxy)benzonitrile obtained above and suspending the above in 1 mL of dimethylsulfoxide was heated at 110° C. for 5 hours under a nitrogen atmosphere. After the addition of water to the reaction mixture solution, extraction was performed using ethyl acetate. The organic layer was washed with saline, followed by drying and concentrating under reduced pressure to obtain a crude product of 3-(1H-imidazol-1-yl)-4-(2-methylpropoxy)benzonitrile.
Quantity
41.1 mg
Type
reactant
Reaction Step One
Quantity
33.4 mg
Type
reactant
Reaction Step Two
Quantity
62.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

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